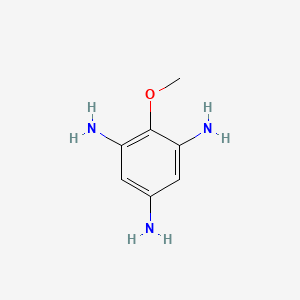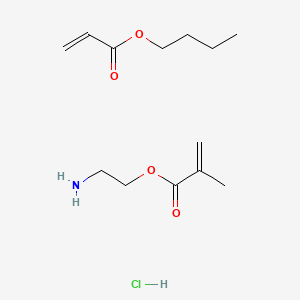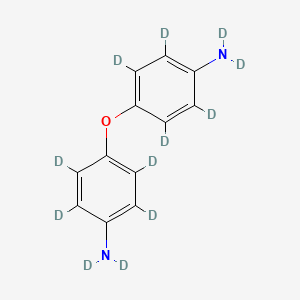
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is a chemical compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an imino group attached to a diazinanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-1,3-diazinan-2-one.
Imination: The imino group is introduced through a reaction with an appropriate amine, such as ammonia or a primary amine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-fluoro-4-oxo-6-imino-1,3-diazinan-2-one.
Reduction: Formation of 5-fluoro-4-hydroxy-6-amino-1,3-diazinan-2-one.
Substitution: Formation of 5-substituted-4-hydroxy-6-imino-1,3-diazinan-2-one derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit certain enzymes makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and imino group play crucial roles in binding to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5S)-5-chloro-4-hydroxy-6-imino-1,3-diazinan-2-one
- (4R,5S)-5-bromo-4-hydroxy-6-imino-1,3-diazinan-2-one
- (4R,5S)-5-iodo-4-hydroxy-6-imino-1,3-diazinan-2-one
Uniqueness
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry.
Propriétés
Numéro CAS |
100814-60-6 |
|---|---|
Formule moléculaire |
C4H6FN3O2 |
Poids moléculaire |
147.109 |
Nom IUPAC |
(5S,6R)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3+/m0/s1 |
Clé InChI |
ROXAOYWMCPYQNA-BIZFKFMOSA-N |
SMILES |
C1(C(NC(=O)N=C1N)O)F |
Synonymes |
2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-,trans-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)




![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561015.png)

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)



![Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci)](/img/structure/B561030.png)
